molecular formula C10H17N3O2 B13566081 Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate

Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate

Cat. No.: B13566081
M. Wt: 211.26 g/mol
InChI Key: DXBCJLNLNPANGU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives. This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of both amino and ester functional groups in its structure makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate typically involves the reaction of ethyl acrylate with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11)5-8-6-13(3)12-7(8)2/h6,9H,4-5,11H2,1-3H3

InChI Key

DXBCJLNLNPANGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN(N=C1C)C)N

Origin of Product

United States

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